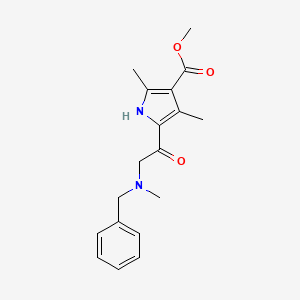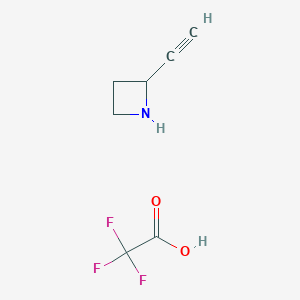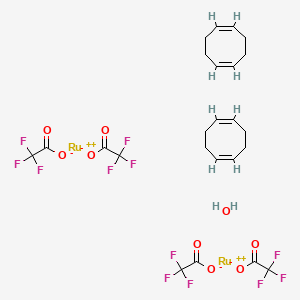
Bis(1,5-cyclooctadiene)tetra[
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,5-cyclooctadiene)tetra is a complex compound that plays a significant role in various chemical reactions and industrial applications. It is known for its unique structure and reactivity, making it a valuable compound in the field of organometallic chemistry. The compound consists of a central metal atom coordinated with 1,5-cyclooctadiene ligands, which provide stability and reactivity to the complex.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,5-cyclooctadiene)tetra typically involves the reaction of a metal precursor with 1,5-cyclooctadiene ligands. One common method is the reduction of metal salts in the presence of 1,5-cyclooctadiene. For example, the preparation of Bis(1,5-cyclooctadiene)nickel(0) involves the reduction of nickel(II) acetylacetonate with triethylaluminum in the presence of 1,5-cyclooctadiene . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of Bis(1,5-cyclooctadiene)tetra compounds often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems allows for the efficient production of these compounds with high purity and yield. The choice of metal precursor and reaction conditions can be optimized to suit the specific requirements of the industrial process.
化学反应分析
Types of Reactions
Bis(1,5-cyclooctadiene)tetra compounds undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can replace the 1,5-cyclooctadiene ligands with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents like hydrogen or hydrides for reduction reactions. Substitution reactions often involve the use of ligands such as phosphines or amines under controlled conditions to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of Bis(1,5-cyclooctadiene)nickel(0) can produce nickel(II) complexes, while reduction reactions can yield nickel(0) species .
科学研究应用
Bis(1,5-cyclooctadiene)tetra compounds have a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and as probes for studying biological processes.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Utilized in the production of fine chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of Bis(1,5-cyclooctadiene)tetra compounds involves the coordination of the metal center with the 1,5-cyclooctadiene ligands, which stabilizes the complex and facilitates various chemical reactions. The metal center can undergo changes in oxidation state, allowing it to participate in redox reactions and catalysis. The specific molecular targets and pathways involved depend on the nature of the metal and the ligands present in the complex .
相似化合物的比较
Bis(1,5-cyclooctadiene)tetra compounds can be compared with other similar compounds, such as:
Bis(1,5-cyclooctadiene)nickel(0): Known for its use in cross-coupling reactions and as a precursor for other nickel complexes.
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Used in hydrogenation and isomerization reactions.
Bis(1,5-cyclooctadiene)ruthenium(II) complexes: Employed in various catalytic processes and as precursors for other ruthenium complexes.
These compounds share similar structural features and reactivity but differ in their specific applications and the nature of the metal center.
属性
分子式 |
C24H26F12O9Ru2 |
|---|---|
分子量 |
888.6 g/mol |
IUPAC 名称 |
(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);2,2,2-trifluoroacetate;hydrate |
InChI |
InChI=1S/2C8H12.4C2HF3O2.H2O.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);1H2;;/q;;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;;; |
InChI 键 |
QOYCOBCBQMVFHZ-QOYBVZGQSA-J |
手性 SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.O.[Ru+2].[Ru+2] |
规范 SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Ru+2].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


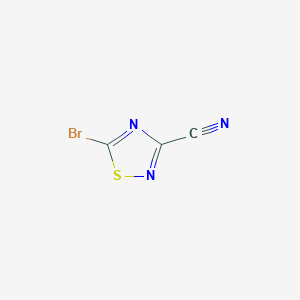

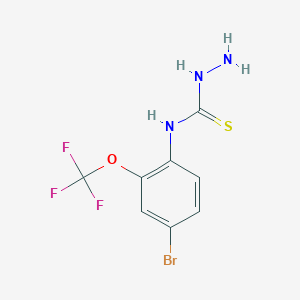
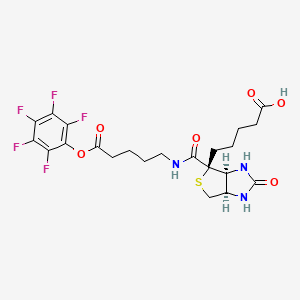

![1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B12856550.png)
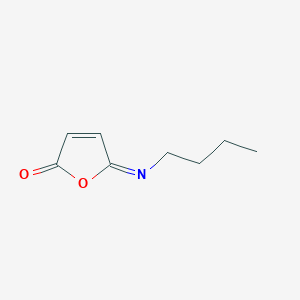
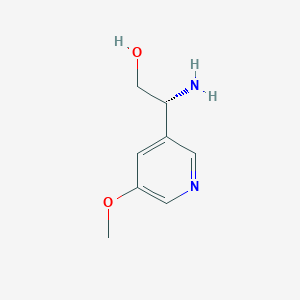
![5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12856577.png)
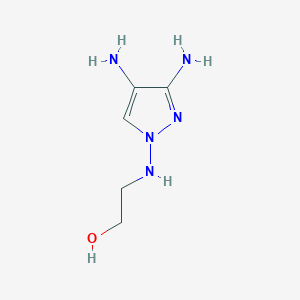
![2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One](/img/structure/B12856590.png)
![3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B12856598.png)
